2-Methoxy-5-(2-nitrovinyl)phenol

Description

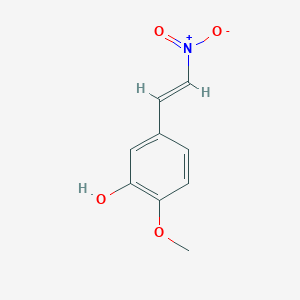

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[(E)-2-nitroethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCVJPGJBCRIEV-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39816-35-8 | |

| Record name | 39816-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2-Methoxy-5-(2-nitrovinyl)phenol basic properties

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Authored by: A Senior Application Scientist

Abstract

This compound is a phenolic compound belonging to the nitrostyrene class of molecules. Characterized by a guaiacol (2-methoxyphenol) core functionalized with a nitrovinyl group, this compound serves as a valuable intermediate in organic synthesis and presents a scaffold for potential investigation in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group and the phenolic hydroxyl moiety imparts distinct chemical reactivity and potential for biological engagement. This guide provides a comprehensive overview of its fundamental physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential biological relevance based on structurally analogous compounds.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-5-[(E)-2-nitroethenyl]phenol | [2] |

| Synonyms | 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol | [1] |

| CAS Number | 39816-35-8 | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Melting Point | 155-156 °C (recrystallized from methanol) | [1] |

| Boiling Point | 384.2 ± 32.0 °C at 760 mmHg (Predicted) | [1] |

| Appearance | Yellow to light brown powder/crystals | [4] |

| Solubility | Inferred to have limited solubility in water, but soluble in organic solvents such as methanol, ethanol, and DMSO. | [5] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nitroaldol condensation, specifically the Henry Reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. For the target molecule, this entails the reaction between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Causality: The use of a base catalyst like ammonium acetate is crucial for deprotonating nitromethane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin, which is the core mechanism of the Henry Reaction. The acidic workup neutralizes the reaction mixture and facilitates the precipitation of the crude product. Recrystallization from a suitable solvent like hot methanol is a standard and effective method for purifying the solid product by removing unreacted starting materials and by-products.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Nitromethane

-

Ammonium Acetate (or other suitable base catalyst)

-

Methanol

-

Hydrochloric Acid (0.1 M)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of isovanillin in a minimal amount of methanol.

-

Addition of Reagents: Add 1.2 equivalents of nitromethane to the solution, followed by 0.5 equivalents of ammonium acetate as the catalyst.

-

Condensation: Equip the flask with a condenser and heat the mixture to reflux. Stir the reaction mixture and monitor its progress (typically for 2-4 hours) using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid mass is expected to form.

-

Workup: Break up the solid mass and add a small volume of cold methanol. Filter the crude product using a Buchner funnel under vacuum.

-

Acid Wash: Wash the collected solid with approximately 100 mL of 0.1 M HCl. This step is critical to neutralize any remaining base and can cause a color change in the product, often to a brighter yellow.[5]

-

Purification: Perform recrystallization by dissolving the damp solid in a minimal amount of near-boiling methanol.[5] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a multi-faceted analytical approach is required. High-performance liquid chromatography (HPLC) is typically used to assess purity, while spectroscopic methods confirm the molecular structure.[1]

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic Data (Predicted & Expected)

¹H NMR Spectroscopy: This technique provides information on the hydrogen atom environment in the molecule.

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Phenolic (-OH) | 5.0 - 6.0 | Singlet (broad) |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Aromatic Protons | 6.8 - 7.3 | Multiplet |

| Vinylic (=CH-Ar) | 7.5 - 7.8 | Doublet |

| Vinylic (=CH-NO₂) | 7.9 - 8.2 | Doublet |

¹³C NMR Spectroscopy: Provides insight into the carbon framework of the molecule.

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Methoxy (-OCH₃) | ~56 |

| Aromatic CH | 110 - 125 |

| Vinylic Carbons | 130 - 140 |

| Aromatic C-O & C-C | 145 - 155 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch (aromatic) | Aromatic ring |

| 2850-3000 | C-H stretch (aliphatic) | Methoxy group |

| 1600-1650 | C=C stretch | Nitrovinyl group |

| 1500-1550 | N=O asymmetric stretch | Nitro group |

| 1300-1350 | N=O symmetric stretch | Nitro group |

| 1200-1300 | C-O stretch | Phenol, Methoxy ether |

Biological Activity and Potential Applications

While direct experimental data on the biological activity of this compound is very limited, the broader class of 2-methoxyphenols and β-nitrostyrenes has been investigated for various pharmacological effects.[1][7] Inferences from structurally related isomers, such as 2-Methoxy-4-(2-nitrovinyl)phenol, provide a logical starting point for investigation.

Potential Areas of Investigation:

-

Anti-inflammatory Activity: The structural isomer 2-Methoxy-4-(2-nitrovinyl)phenol has shown significant anti-inflammatory properties.[5] This activity is often linked to the modulation of key inflammatory signaling pathways.

-

Kinase Inhibition: β-nitrostyrene derivatives have been identified as potential inhibitors of non-receptor tyrosine kinases like Src and Spleen tyrosine kinase (Syk), which are implicated in cancer and inflammatory diseases.[8]

-

Antioxidant and Cytoprotective Effects: The phenolic moiety suggests potential antioxidant activity. The related isomer is known to activate the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress.[5][7]

Hypothesized Signaling Pathway Modulation

Based on its structural class, this compound could potentially activate the Nrf2/ARE antioxidant pathway.

Caption: Hypothesized activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited information on the specific toxicity of this compound.[1] Therefore, it must be handled with the standard precautions for a novel chemical entity.

-

General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Exposure Routes: Avoid contact with skin, eyes, and clothing. Prevent inhalation of dust or vapors and accidental ingestion.

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a well-defined organic compound with established physicochemical properties. Its synthesis via the Henry reaction is straightforward and yields a product that can be rigorously characterized by standard analytical techniques. While its own biological profile remains to be elucidated, its structural similarity to compounds with known anti-inflammatory, kinase-inhibiting, and antioxidant pathway-modulating activities makes it a compelling candidate for further investigation in drug discovery and development. Its primary current application remains as a versatile intermediate for more complex organic syntheses.[1]

References

- This compound CAS 39816-35-8. BIOSYNCE. [Link]

- This compound | C9H9NO4 | CID 672279.

- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 265-71. [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. This compound | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Methoxy-5-(2-nitrovinyl)phenol CAS number 39816-35-8

An In-Depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol (CAS: 39816-35-8)

Executive Summary

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 39816-35-8), a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's synthesis, characterization, and potential utility. We will delve into the mechanistic rationale behind its synthesis via a Henry-Knoevenagel condensation of isovanillin and nitromethane, present a detailed experimental protocol, and outline the analytical methods for structural verification. While direct biological data is limited, we will explore the inferred bioactivity based on structurally related compounds, highlighting its potential in medicinal chemistry. This guide serves as a foundational resource, combining established chemical principles with practical, field-proven insights.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Identification

This compound is a nitrostyrene derivative characterized by a phenol, a methoxy group, and a nitrovinyl substituent on the benzene ring. It is crucial to distinguish it from its more commonly cited isomer, 2-Methoxy-4-(2-nitrovinyl)phenol, which is derived from vanillin. The subject of this guide is derived from isovanillin.

-

IUPAC Name: 2-methoxy-5-[(E)-2-nitroethenyl]phenol[1]

-

Synonyms: 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[1][2]

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis and purification.

| Property | Value | Source |

| Melting Point | 155-156°C (recrystallized from methanol) | [2] |

| Boiling Point | 384.2 ± 32.0 °C at 760 mmHg (Predicted) | [2] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| XLogP3 | 1.9 | [1] |

| Appearance | Yellow to light brown crystalline powder | [4] |

Synthesis and Purification: A Mechanistic Approach

Rationale and Strategy

The synthesis of this compound is most effectively achieved through a base-catalyzed condensation reaction between 3-Hydroxy-4-methoxybenzaldehyde (isovanillin) and nitromethane. This reaction is a variant of the Henry Reaction, also known as a nitroaldol reaction, which forms a nitroalkene from an aldehyde and a nitroalkane.

The choice of catalyst and solvent system is critical for driving the reaction to completion and minimizing side products. While various bases can be employed, the use of ammonium acetate in refluxing glacial acetic acid represents a robust and well-documented method for this type of Knoevenagel-Henry condensation.[5][6] The ammonium acetate acts as a weak base to deprotonate the nitromethane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of isovanillin. The subsequent intermediate undergoes dehydration under the acidic and high-temperature conditions to yield the stable conjugated nitrovinyl product. Glacial acetic acid serves as both the solvent and a proton source to facilitate the dehydration step.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and subsequent characterization to ensure the identity and purity of the final compound.

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

Nitromethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Methanol

-

Standard laboratory glassware for reflux and vacuum filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of isovanillin with 1.5 equivalents of nitromethane in glacial acetic acid (approx. 10 mL per gram of isovanillin).

-

Catalyst Addition: Add 0.5 equivalents of ammonium acetate to the mixture.

-

Condensation Reaction: Heat the mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a 2:1 ethyl acetate:methanol eluent.[7] The reaction is generally complete within 2-4 hours.[5]

-

Isolation of Crude Product: Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of cold water, which will cause the product to precipitate.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove residual acetic acid and ammonium salts.

Purification Workflow: Recrystallization

The purity of the final compound is paramount for its use as a synthetic intermediate. Recrystallization is a proven method for purifying the crude product.

-

Solvent Selection: Methanol is a suitable solvent for recrystallization.[2]

-

Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly. The expected melting point of the purified product is 155-156°C.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the molecular structure. The expected chemical shifts are detailed below.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, Solvent: DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Aromatic CH | 6.8 - 7.3 | Multiplet |

| Vinylic (=CH-Ar) | 7.5 - 7.7 | Doublet |

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet |

| Phenolic (-OH) | 9.5 - 10.5 | Singlet (broad) |

| (Data inferred from spectra of the title compound and related structures on PubChem)[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~56 |

| Aromatic CH | 110 - 125 |

| Aromatic C (quaternary) | 125 - 150 |

| Vinylic (=CH) | 130 - 140 |

| Aromatic C-O | 145 - 155 |

| (Data based on computational predictions and analysis of similar compounds)[8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Table 3: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| 3000-3100 | C-H stretch (aromatic) | Aromatic Ring |

| 1600-1650 | C=C stretch | Nitrovinyl Group |

| 1500-1550 | N=O asymmetric stretch | Nitro Group |

| 1300-1350 | N=O symmetric stretch | Nitro Group |

| 1200-1300 | C-O stretch | Phenol, Methoxy Ether |

| (Data represents typical ranges for the indicated functional groups)[8] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak corresponds to its molecular formula C₉H₉NO₄.

-

Exact Mass: 195.0532 g/mol [1]

-

Expected [M]+ peak: m/z = 195

Applications and Inferred Biological Activity

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[2] The electron-withdrawing nitro group makes the vinyl group susceptible to various nucleophilic additions (e.g., Michael additions) and reductions. The nitro group itself can be reduced to an amine, providing a pathway to synthesize a wide range of more complex molecules, including potential drug candidates and materials for aluminum alloys.[2]

Comparative Bioactivity Analysis

While direct, extensive biological studies on this compound are not widely published, its chemical structure allows for informed inferences based on related compound classes.

-

β-Nitrostyrenes: This class of compounds is known to exhibit a range of biological activities. They are recognized as potential antibacterial agents and may act as inhibitors of kinases such as Src and Syk, which are involved in cellular signaling pathways.[9]

-

2-Methoxyphenols (Guaiacols): The core guaiacol structure is found in many biologically active natural products. This class of molecules has demonstrated significant antioxidant and anti-inflammatory properties.[10] For example, the structurally similar compound 2-Methoxy-4-(2-nitrovinyl)phenol has shown notable anti-inflammatory effects.[8] The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.[10]

Potential Signaling Pathway Modulation

Based on studies of its 4-substituted isomer, it is plausible that this compound could modulate key cellular defense and inflammatory pathways.[8] One such pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of cellular defense against oxidative stress. Activation of Nrf2 by electrophilic compounds like nitrostyrenes can lead to the transcription of a battery of antioxidant and cytoprotective genes.

Caption: Inferred activation of the Nrf2/ARE pathway by the compound.

Safety and Handling

There is very limited safety and toxicity information available for this compound.[2] Therefore, prudent laboratory practices are essential.

-

General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Exposure Routes: Avoid contact with skin, eyes, and inhalation of dust.[2] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.

-

Inferred Hazards: The related isomer, 2-Methoxy-4-(2-nitrovinyl)phenol, is classified as an irritant to the eyes, respiratory system, and skin.[11] It is reasonable to assume similar hazards for the 5-substituted isomer and handle it accordingly.

References

- BIOSYNCE. (n.d.). This compound CAS 39816-35-8.

- Raiford, L. C., & Fox, D. E. (1944). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry, 9(3), 170-174.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Sciencemadness Discussion Board. (2014). 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene.

- ACS Publications. (n.d.). CONDENSATION OF VANILLIN SUBSTITUTION PRODUCTS WITH NITROMETHANE. The Journal of Organic Chemistry.

- ChemPlayer.com. (n.d.). Henry condensation between vanillin and nitroethane using a microwave.

- Fox, D. E. (1944). Condensation of Vanillin Substitution Products with Nitromethane. University of Iowa.

- SRIRAMCHEM. (n.d.). This compound.

- ChemBK. (n.d.). 2-METHOXY-4-(2-NITROVINYL)PHENOL.

- Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 21(2), 269–275.

Sources

- 1. This compound | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: From Historical Synthesis to Modern Research Applications

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-nitrovinyl)phenol, a molecule of interest in organic synthesis and drug discovery. This document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and potential biological applications, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context: A Legacy of the Henry Reaction

The discovery of this compound is not marked by a single seminal publication but is rather a testament to the enduring utility of a classic name reaction in organic chemistry: the Henry Reaction. First reported by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] This carbon-carbon bond-forming reaction, also known as the nitroaldol reaction, provided a straightforward pathway to β-nitro alcohols, which can be readily dehydrated to form nitroalkenes, such as the title compound.

The synthesis of this compound is a direct application of the Henry reaction, employing isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane as starting materials. While the exact date of its first synthesis is not well-documented, it is reasonable to surmise that it was first prepared in the late 19th or early 20th century, following the widespread adoption of the Henry reaction for the synthesis of various nitrostyrene derivatives. The exploration of substituted benzaldehydes, like isovanillin, in this reaction was a natural progression for organic chemists of the era, aiming to expand the library of available synthetic intermediates.

The Knoevenagel condensation, a related reaction discovered by Emil Knoevenagel in the 1890s, also provides a conceptual framework for the formation of such α,β-unsaturated compounds, although the Henry reaction is the more direct and commonly cited method for the synthesis of nitroalkenes from nitroalkanes.

Physicochemical Properties

This compound is a crystalline solid with the following key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| IUPAC Name | 2-methoxy-5-[(E)-2-nitroethenyl]phenol | [2] |

| CAS Number | 39816-35-8 | [2] |

| Appearance | Yellow to light brown powder/crystals | |

| Melting Point | 155-156 °C | |

| XLogP3 | 1.9 | [2] |

Synonyms: 3-Hydroxy-4-methoxynitrostyrene, 5-(2-Nitrovinyl)-2-methoxyphenol[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is reliably achieved through the Henry condensation of isovanillin with nitromethane. The following protocol provides a detailed, step-by-step methodology, explaining the rationale behind each step.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nitroaldol condensation followed by dehydration.

Caption: Generalized mechanism of the Henry reaction for the synthesis of a nitrostyrene.

Experimental Protocol

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Nitromethane

-

Ammonium acetate (or other suitable base catalyst)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isovanillin in a minimal amount of glacial acetic acid.

-

Rationale: Glacial acetic acid serves as a solvent and also as a co-catalyst, promoting the dehydration of the intermediate nitroalkanol.

-

-

Addition of Reagents: To the stirred solution, add an excess of nitromethane followed by the base catalyst, such as ammonium acetate.

-

Rationale: A molar excess of nitromethane is used to drive the reaction towards completion. Ammonium acetate is a commonly used weak base catalyst that minimizes side reactions. Other bases like alkylamines can also be employed.

-

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and subsequent dehydration.

-

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The precipitated crude product is collected by vacuum filtration.

-

Rationale: Pouring the reaction mixture into water causes the organic product to precipitate out, allowing for its separation from the water-soluble reagents and byproducts.

-

-

Purification: The crude solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as yellow crystals.

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds. Ethanol is a good solvent choice as the product is soluble in hot ethanol and less soluble in cold ethanol.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the vinyl protons with their characteristic coupling constant for the trans configuration, the methoxy protons, and the phenolic hydroxyl proton.[2]

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the nitro group (asymmetric and symmetric N-O stretches), the carbon-carbon double bond (C=C stretch) of the vinyl group, and the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications in Drug Development

While extensive biological studies on this compound are limited, the broader class of nitrostyrenes and methoxyphenols has been investigated for a range of biological activities. These studies provide a basis for inferring the potential applications of the title compound.

-

Anticancer Activity: Many nitrostyrene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Their proposed mechanism of action often involves the induction of oxidative stress, DNA damage, and apoptosis. The electron-withdrawing nitro group makes the vinyl carbon susceptible to nucleophilic attack by biological macromolecules, potentially leading to the inhibition of key cellular processes.

-

Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 2-methoxyphenol moiety in the structure is a common feature in many natural and synthetic compounds with demonstrated antioxidant and anti-inflammatory activities.[3] Studies on other 2-methoxyphenols have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug design.

-

Antimicrobial Activity: Some nitrostyrene derivatives have been reported to possess antibacterial and antifungal properties.

The presence of both a nitrostyrene pharmacophore and a methoxyphenol moiety suggests that this compound could be a promising lead compound for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further investigation into its specific biological targets and mechanisms of action is warranted.

Caption: Inferred biological activities and potential applications of this compound based on its structural motifs.

Conclusion and Future Directions

This compound is a readily accessible compound with a rich historical context rooted in fundamental organic synthesis. Its straightforward preparation via the Henry reaction makes it an attractive scaffold for further chemical modification and biological evaluation. While direct biological data is currently sparse, the known activities of related compounds suggest its potential as a valuable lead molecule in drug discovery. Future research should focus on a comprehensive evaluation of its biological activity profile, including its cytotoxicity against a panel of cancer cell lines, its anti-inflammatory and antioxidant capacities, and its potential antimicrobial effects. Elucidating its specific molecular targets will be crucial for its further development as a potential therapeutic agent.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.

- Wikipedia. (2023, October 29). Henry reaction.

- Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research, 24(5A), 2901-2907.

Sources

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in synthetic chemistry and drug development. This document details the compound's nomenclature, physicochemical properties, a validated synthesis protocol via the Henry condensation reaction, and purification methodologies. It is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development. The guide emphasizes the causal relationships in experimental design and provides self-validating protocols to ensure reproducibility and high purity of the final compound.

Compound Identification and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged under various identifiers.

-

IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry is 2-methoxy-5-[(E)-2-nitroethenyl]phenol [1]. The "(E)" notation specifies the stereochemistry of the double bond, indicating a trans configuration of the substituents.

-

Synonyms: In literature and commercial listings, this compound is also known by several other names, including:

-

3-HYDROXY-4-METHOXYNITROSTYRENE

-

5-(2-NITROVINYL)-2-METHOXYPHENOL[2]

-

-

Key Identifiers:

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and application. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [PubChem][1][3] |

| Appearance | Yellow crystalline solid | [BenchChem][4] |

| Melting Point | 155-156 °C | [BIOSYNCE][2] |

| Boiling Point (Est.) | 384.2 ± 32.0 °C at 760 mmHg | [BIOSYNCE][2] |

| Solubility | Slightly soluble in water; soluble in hot methanol and ethanol.[5] | |

| XLogP3 | 1.9 | [PubChem][1] |

Synthesis Pathway: The Henry Condensation Reaction

The primary and most efficient route for synthesizing nitrostyrene derivatives like this compound is the Henry Reaction , also known as the nitroaldol reaction[2][6]. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde[6].

Causality of Reagent Selection:

-

Aldehyde Precursor: To achieve the desired substitution pattern (methoxy at position 2, nitrovinyl at position 5), the required starting material is Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [7]. This is a critical distinction, as the more common isomer, vanillin, would yield the 4-(2-nitrovinyl) substituted product[4].

-

Nitroalkane: Nitromethane serves as the nucleophilic component, providing the nitrovinyl moiety after condensation and subsequent dehydration.

-

Catalyst: A base is required to deprotonate the α-carbon of nitromethane, forming the reactive nitronate anion. While various bases can be used, a mild organic base like n-butylamine is effective in catalyzing the reaction while minimizing side products.

The reaction proceeds in two main stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, which then readily undergoes dehydration (elimination of water) under the reaction conditions to yield the final conjugated nitroalkene product. The stability of the extended conjugated system of the product drives the dehydration step[6].

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to these steps, coupled with in-process checks, ensures a high-purity final product.

Synthesis via Henry Condensation

Objective: To synthesize crude this compound from isovanillin and nitromethane.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 10.0 g

-

Nitromethane: 4.5 mL

-

Methanol: 15 mL

-

n-Butylamine (catalyst): 1.5 mL

-

0.1 M Hydrochloric acid (HCl): 150 mL

-

Distilled water

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isovanillin in 15 mL of methanol. Stir until a clear solution is obtained.

-

Addition of Reagents: To the stirred solution, add 4.5 mL of nitromethane, followed by the dropwise addition of 1.5 mL of n-butylamine. The solution will typically turn a deep red or orange color, indicating the formation of the nitronate salt and initiation of the reaction.

-

Reaction: Loosely cap the flask and allow the mixture to stir at room temperature for 18-24 hours. The extended reaction time ensures the completion of the condensation and subsequent dehydration.

-

Precipitation and Neutralization: After the reaction period, a solid mass may have formed. Cool the mixture in an ice bath for 30 minutes. Break up any solid mass with a spatula and slowly pour the mixture into 150 mL of cold, stirred 0.1 M HCl. This step neutralizes the basic catalyst and protonates the phenoxide, causing the product to precipitate. The color should change from red to a bright yellow.

-

Isolation of Crude Product: Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold distilled water to remove any residual acid and salts.

-

Drying: Allow the crude product to air-dry on the filter paper or in a desiccator. Do not use high heat, as it may degrade the compound.

Purification by Recrystallization

Objective: To purify the crude product to analytical grade. Recrystallization is an effective method that leverages differences in solubility between the desired compound and impurities.[5]

Causality of Solvent Choice: Ethanol is an ideal solvent for this purification. The target compound exhibits high solubility in hot ethanol and significantly lower solubility at room temperature or below, allowing for efficient crystal formation upon cooling while impurities remain in the solution.[5]

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry. Heat the mixture gently on a hot plate with constant swirling.

-

Achieving Saturation: Continue to add small portions of hot ethanol until the solid just completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent; adding excess solvent will reduce the final yield.

-

Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, well-defined, and pure crystals.

-

Maximizing Yield: Once the flask has reached ambient temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

-

Isolation and Drying: Collect the purified yellow crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Dry the crystals thoroughly in a vacuum desiccator.

-

Validation: Assess the purity of the final product by measuring its melting point. A sharp melting point at or near the literature value (155-156 °C) indicates high purity.[2] Further characterization by H-NMR and HPLC can be performed for absolute confirmation.

Applications in Research and Development

This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from the versatile reactivity of the nitro group and the conjugated system.[2]

-

Pharmaceutical Synthesis: The nitrovinyl group is a precursor to other functional groups. For instance, it can be reduced to form a β-amino alcohol or an amine, which are common pharmacophores. It serves as an intermediate in the synthesis of various bioactive molecules.

-

Organic Synthesis: It is used as a building block to introduce the 3-hydroxy-4-methoxyphenyl moiety into more complex molecular architectures.

-

Materials Science: There is reported use in the field of aluminum alloys, likely related to its properties as a corrosion inhibitor or surface treatment agent due to the coordinating ability of the phenol and nitro groups.[2]

Safety and Handling

-

Toxicity: There is very limited toxicological data available for this compound.[2] Therefore, it should be handled with the standard precautions for a novel chemical entity.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust, and prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-sealed container away from strong oxidizing agents.

References

- This compound CAS 39816-35-8. BIOSYNCE.

- Henry reaction. Wikipedia. [Link]

- This compound | C9H9NO4 | CID 672279.

- Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)

- Henry Reaction. Organic Chemistry Portal. [Link]

- This compound. SRIRAMCHEM.

- Henry Reaction Mechanism and Applications. YouTube (Professor Dave Explains). [Link]

- 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK.

- Henry Reaction Lab Procedure. YouTube. [Link]

- An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)

Sources

- 1. This compound | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Henry Reaction [organic-chemistry.org]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-5-(2-nitrovinyl)phenol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just data but also the underlying principles and experimental considerations for its accurate determination.

Introduction: The Significance of Physicochemical Properties

This compound is a valuable building block in the synthesis of various organic compounds, particularly in the pharmaceutical and specialty chemical industries.[1] Its utility stems from the reactive nitrovinyl group, which can participate in a variety of chemical transformations.[1] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, storage, and safe handling. These parameters serve as critical indicators of purity and are essential for designing and optimizing reaction conditions.

Core Physicochemical Data of this compound

The determination of melting and boiling points is a foundational step in the characterization of any chemical compound. For this compound, the available data is summarized below. It is crucial to distinguish this compound from its isomer, trans-2-methoxy-4-(2-nitrovinyl)phenol (CAS No: 6178-42-3), as their physical properties differ significantly.

| Property | Value | Compound | Source |

| Melting Point | 155-156 °C | This compound | [1] |

| Boiling Point | 384.2±32.0 °C (Predicted) | This compound | [1] |

| Melting Point | 168-170 °C | trans-2-methoxy-4-(2-nitrovinyl)phenol | [2][3] |

| Boiling Point | 347 °C at 760 mmHg | trans-2-methoxy-4-(2-nitrovinyl)phenol | [2][3] |

The melting point is a sharp, experimentally determined value, indicating a crystalline solid at room temperature. The boiling point, however, is a predicted value, which suggests that the compound may be thermally labile and prone to decomposition at elevated temperatures. This is a common characteristic of aromatic nitro compounds.

Experimental Determination of Melting Point: A Self-Validating Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

Principle of Melting Point Determination

The underlying principle of melting point determination involves heating a small, powdered sample of the compound in a capillary tube while monitoring the temperature. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[4]

Experimental Protocol

A standard and reliable method for determining the melting point of this compound involves the use of a calibrated melting point apparatus.

Materials:

-

This compound, purified (e.g., by recrystallization from methanol)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat the sample at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]

-

Data Recording: Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2. For a pure sample of this compound, this range should be narrow and fall within the 155-156°C range.[1]

Workflow for Melting Point Determination

Caption: Experimental Workflow for Melting Point Determination

Understanding the Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Challenges in Experimental Determination

The reported boiling point of 384.2±32.0 °C for this compound is a computationally predicted value.[1] Experimental determination of the boiling point of such a compound at atmospheric pressure is challenging due to the high temperature required. Aromatic nitro compounds can be susceptible to thermal decomposition at temperatures below their atmospheric boiling points.[5] Heating this compound to such high temperatures could lead to degradation, producing inaccurate and non-reproducible results, and posing potential safety hazards.

Alternative Approaches: Vacuum Distillation

For thermally sensitive compounds, the boiling point is often determined under reduced pressure (vacuum distillation). By lowering the external pressure, the boiling point of the liquid is significantly reduced. The Clausius-Clapeyron relation provides the theoretical basis for this phenomenon. While no experimental data for the boiling point of this compound under vacuum is readily available, this would be the preferred method for its purification via distillation.

Synthesis Context: The Henry Reaction

A brief understanding of the synthesis of the isomeric trans-2-methoxy-4-(2-nitrovinyl)phenol provides valuable context for the compound's properties and potential impurities. A common synthetic route is the Henry reaction, which involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst.[6] A similar approach, starting from the appropriate isomer of vanillin, would be employed for the synthesis of this compound.

The purity of the final product, and thus its melting point, is highly dependent on the successful removal of starting materials and by-products from this reaction. Recrystallization from a suitable solvent, such as methanol, is a crucial purification step.[1][6]

Safety and Handling Considerations

While detailed toxicological data for this compound is limited, it is prudent to handle it with care.[1] Structurally related aromatic nitro compounds can be irritants.[2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound. The experimentally determined melting point of 155-156°C serves as a critical parameter for identification and purity assessment. The predicted high boiling point highlights the compound's potential thermal instability, necessitating careful consideration during any high-temperature applications or purification by distillation. The provided experimental protocol for melting point determination offers a robust and self-validating method for characterizing this important synthetic intermediate.

References

- This compound CAS 39816-35-8. BIOSYNCE. [Link]

- trans-2-methoxy-4-(2-nitrovinyl)phenol. ChemBK. [Link]

- This compound | C9H9NO4 | CID 672279. PubChem. [Link]

- Melting point determin

- Determination of the Melting and Boiling Points of Compounds. YouTube. [Link]

- 2-METHOXY-4-(2-NITROVINYL)PHENOL. ChemBK. [Link]

- Aromatic Nitro Compounds. Missouri S&T. [Link]

Sources

2-Methoxy-5-(2-nitrovinyl)phenol molecular weight and formula

An In-depth Technical Guide to 2-Methoxy-5-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable synthetic intermediate in the fields of medicinal chemistry and organic synthesis. The document details the compound's fundamental physicochemical properties, provides a robust, step-by-step protocol for its synthesis via the Henry condensation of isovanillin, and outlines methods for its purification and structural characterization. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's chemistry and handling.

Introduction and Core Concepts

This compound, also known by its IUPAC name 2-methoxy-5-[(E)-2-nitroethenyl]phenol, is an organic compound belonging to the nitrostyrene class. These compounds are characterized by a nitro group attached to a vinyl substituent on an aromatic ring. The electron-withdrawing nature of the nitro group, combined with the conjugated system, renders the vinyl group highly reactive and susceptible to nucleophilic addition. This reactivity makes nitrostyrenes, including the subject of this guide, powerful intermediates for the synthesis of a wide array of more complex molecules, including amino acids, alkaloids, and various pharmaceutical agents.

The synthesis of this compound is most directly achieved from isovanillin (3-hydroxy-4-methoxybenzaldehyde), an isomer of the common flavoring agent vanillin. The key transformation is the Henry reaction, a classic C-C bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1]

This guide will provide the necessary technical details to synthesize, purify, and characterize this compound, empowering researchers to confidently utilize this versatile building block in their synthetic endeavors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for predicting its behavior in chemical reactions and for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| IUPAC Name | 2-methoxy-5-[(E)-2-nitroethenyl]phenol | [2] |

| CAS Number | 39816-35-8 | [3] |

| Appearance | Yellow crystalline solid (predicted) | |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Chemical Structure

The structure of this compound features a phenol ring substituted with a methoxy group at position 2 and a 2-nitrovinyl group at position 5. The trans or (E)-isomer is typically the major product of the condensation reaction due to steric considerations.

Caption: 2D Structure of this compound

Synthesis and Purification

The synthesis of this compound is achieved through a Henry (nitroaldol) condensation reaction. This involves the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with nitromethane in the presence of a base catalyst, followed by dehydration of the intermediate nitro-alcohol.

Reaction Mechanism: The Henry Condensation

The Henry reaction is a cornerstone of carbon-carbon bond formation.[1] The mechanism proceeds as follows:

-

Deprotonation: The base removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovanillin. This forms a β-nitro alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the conjugate acid of the base (or upon acidic workup) to yield a β-nitro alcohol.

-

Dehydration: Under the reaction conditions or during workup, the β-nitro alcohol readily undergoes dehydration (elimination of water) to form the stable, conjugated nitroalkene product, this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the Henry reaction of aromatic aldehydes.[4]

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Nitromethane

-

Methanol

-

n-Butylamine (catalyst)

-

Hydrochloric acid (0.1 M)

-

Distilled water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isovanillin in 15 mL of methanol. Stir until all the solid has dissolved.

-

To this solution, add 4.5 mL of nitromethane.

-

Carefully add 0.7 mL of n-butylamine to the mixture. The solution will typically change color.

-

Cap the flask and allow the reaction to proceed at ambient temperature for 2-4 hours. The mixture may solidify during this time.

-

Break up the solid mass with a spatula and add 10 mL of methanol to create a slurry.

-

Filter the crude product using a Büchner funnel under vacuum.

-

Wash the collected solid on the filter with approximately 100 mL of cold 0.1 M HCl. This acid wash neutralizes the basic catalyst and protonates the phenoxide, often resulting in a color change to bright yellow.

-

Wash the solid with cold distilled water to remove any residual acid and salts.

-

Allow the product to air-dry on the filter paper. For complete drying, the solid can be placed in a desiccator under vacuum.

Experimental Protocol: Purification by Recrystallization

The purity of the synthesized compound is crucial for subsequent applications. Recrystallization is an effective method for purification.

Materials:

-

Crude this compound

-

Ethanol or Methanol

-

Erlenmeyer flask, hot plate, Büchner funnel, filter paper

Procedure:

-

Place the crude, dry product into an Erlenmeyer flask.

-

Add a minimal amount of the chosen alcohol (ethanol or methanol) to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate with stirring. Add small portions of hot alcohol until the solid completely dissolves. Avoid adding excess solvent.

-

Once a clear, saturated solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

After the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize product precipitation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum desiccator to obtain the final product.

Structural Elucidation via Spectroscopy

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. A ¹H NMR spectrum is available on PubChem for this compound.[2]

Predicted ¹H NMR Data (in CDCl₃):

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Phenolic (-OH) | 5.0 - 6.0 | Singlet (broad) | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Aromatic (H) | 6.8 - 7.2 | Multiplet | 3H |

| Vinylic (=CH-Ar) | 7.5 - 7.7 | Doublet | 1H |

| Vinylic (=CH-NO₂) | 7.9 - 8.1 | Doublet | 1H |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Methoxy (-OCH₃) | ~56 |

| Aromatic (C-H) | 110 - 125 |

| Aromatic (C-O, C-C) | 125 - 150 |

| Vinylic (=CH) | 135 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H stretch | 3200 - 3600 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Sharp |

| Aliphatic C-H stretch | 2850 - 3000 | Sharp (from -OCH₃) |

| C=C stretch (alkene) | 1620 - 1680 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1330 - 1370 | Strong |

| C-O stretch | 1200 - 1280 | Strong (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight, 195.17.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The nitrovinyl group is a key functional handle that can undergo a variety of transformations:

-

Reduction: The nitro group can be selectively reduced to an amine, providing access to phenylethylamine derivatives, which are common scaffolds in drug discovery.

-

Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and readily undergoes 1,4-conjugate (Michael) addition with a wide range of nucleophiles (e.g., enolates, amines, thiols), allowing for further carbon-carbon and carbon-heteroatom bond formation.

-

Diels-Alder Reactions: The electron-deficient double bond can participate as a dienophile in Diels-Alder cycloaddition reactions.

Safety and Handling

While specific toxicity data for this compound is limited, compounds of this class, particularly nitrostyrenes, should be handled with care. The related isomer, 2-methoxy-4-((E)-2-nitrovinyl)phenol, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. National Center for Biotechnology Information.

- Wikipedia. (2023, December 2). Henry reaction.

- NIST. (n.d.). 2-Methoxy-5-nitrophenol, acetate. NIST Chemistry WebBook.

- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.

- Organic Chemistry Portal. (n.d.). Henry Reaction.

- SCIRP. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.

- MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. Henry Reaction [organic-chemistry.org]

- 5. 2-Methoxy-4-((E)-2-nitrovinyl)phenol | C9H9NO4 | CID 638439 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of 2-Methoxy-5-(2-nitrovinyl)phenol

This technical guide provides a comprehensive analysis of the spectral data for 2-Methoxy-5-(2-nitrovinyl)phenol (CAS No: 39816-35-8), a valuable intermediate in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the data itself, but also the scientific rationale behind the spectral interpretations and the experimental methodologies.

Molecular Structure and Key Features

This compound, with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule is characterized by a phenol group, a methoxy substituent, and a trans-nitrovinyl moiety on the aromatic ring. The interplay of these groups dictates the electronic environment of each atom, which is reflected in the spectral data.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental NMR data for this compound, the following data is predicted based on established principles and spectral data of analogous compounds.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic -OH | 5.0 - 6.0 | Broad Singlet | - |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - |

| Aromatic-H | 6.8 - 7.5 | Multiplet | - |

| Vinylic-H (α to ring) | 7.5 - 7.8 | Doublet | ~13-16 |

| Vinylic-H (β to ring) | 7.9 - 8.2 | Doublet | ~13-16 |

Interpretation of the ¹H NMR Spectrum:

-

Phenolic Proton: The broad singlet in the downfield region is characteristic of a phenolic hydroxyl proton, with its chemical shift being concentration and solvent dependent.

-

Methoxy Protons: The singlet at approximately 3.9 ppm corresponds to the three protons of the methoxy group.

-

Aromatic Protons: The aromatic protons will appear as a complex multiplet in the region of 6.8-7.5 ppm. The exact splitting pattern will depend on the coupling between the three protons on the ring.

-

Vinylic Protons: The two vinylic protons of the nitrovinyl group are expected to appear as doublets in the downfield region due to the deshielding effect of the nitro group and the aromatic ring. The large coupling constant (J > 12 Hz) is indicative of a trans configuration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~56 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-C (vinyl) | 125 - 135 |

| Vinylic Carbons | 130 - 145 |

| Aromatic C-N | ~148 |

Interpretation of the ¹³C NMR Spectrum:

-

Methoxy Carbon: The carbon of the methoxy group is expected to resonate around 56 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-155 ppm. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield shifted within this region.

-

Vinylic Carbons: The carbons of the vinyl group will also be in the downfield region, with their exact shifts influenced by the nitro group and the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3550 - 3200 (broad) | Phenolic O-H | Stretching |

| 3100 - 3000 | Aromatic & Vinylic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H (methoxy) | Stretching |

| 1680 - 1620 | C=C | Stretching |

| 1600 - 1475 | Aromatic C=C | Ring Stretching |

| 1550 & 1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |

| 1250 - 1000 | C-O | Stretching |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption band in the region of 3550-3200 cm⁻¹ is a clear indication of the hydrogen-bonded phenolic hydroxyl group.[3][4][5]

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are attributed to the C-H stretching of the aromatic and vinylic protons, while those just below 3000 cm⁻¹ are from the methoxy group's C-H bonds.

-

C=C Stretches: The absorption for the vinyl C=C double bond is expected in the 1680-1620 cm⁻¹ region. The aromatic ring C=C stretching vibrations typically appear as a pair of bands around 1600 and 1500 cm⁻¹.

-

Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.

-

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region are due to the C-O stretching of the phenol and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The data presented here is based on the expected fragmentation of the molecule under electron ionization (EI).

| m/z | Proposed Fragment | Interpretation |

| 195 | [C₉H₉NO₄]⁺ | Molecular Ion (M⁺) |

| 178 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 149 | [M - NO₂]⁺ | Loss of a nitro group |

| 134 | [M - NO₂ - CH₃]⁺ | Loss of a nitro group and a methyl radical |

| 106 | [M - NO₂ - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak at m/z 195 would confirm the molecular weight of the compound.

-

Key Fragmentations: The fragmentation pattern is expected to be dominated by the loss of the functional groups. The loss of a hydroxyl radical (m/z 178) is a common fragmentation for phenols. A significant peak at m/z 149 would indicate the loss of the nitro group (NO₂), a characteristic fragmentation for nitro compounds.[6][7][8][9] Further fragmentation could involve the loss of a methyl radical from the methoxy group (m/z 134) and subsequent loss of carbon monoxide from the phenolic ring.

Experimental Methodologies

The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed, self-validating protocols for obtaining NMR, IR, and MS data for a compound like this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of an organic compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the proton spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

-

Data Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Protocol for FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a baseline correction if necessary.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Development: Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate, to achieve good separation of the analyte from any impurities.

-

MS Method Development: Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV), ion source temperature, and mass range to be scanned.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system and acquire the data.

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

References

- Zhang, J., Oxley, J., & Smith, J. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.

- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.).

- PubChem. (n.d.). This compound.

- Takhistov, V. V., Pevzner, M. S., & Krivosheeva, G. S. (2003). Gas-phase fragmentation analysis of nitro-fatty acids. Russian Journal of General Chemistry, 73(11), 1839-1844.

- Spectroscopy Tutorial: Phenols and Enols. (n.d.).

- LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.

- Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Industrial & Engineering Chemistry Fundamentals, 3(3), 161-165.

- Filo. (2025). Study the NMR spectrum of 3-nitrostyrene.

- Scribd. (n.d.). NMR Data of Β-nitrostyrene.

- ResearchGate. (n.d.). (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.

- Chegg. (2018). Solved The 1H NMR spectrum of the nitrostyrene produced in.

- ResearchGate. (n.d.). Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker...

- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols.

- PubChem. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene.

- NIST. (n.d.). Phenol, 2-methoxy-.

- NIST. (n.d.). 2-Methoxy-5-methylphenol.

- Chemical Synthesis Database. (2025). 2-methoxy-5-nitro-4-[(E)-2-nitroethenyl]phenol.

- ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...

- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzyl alcohol.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). 3,4-Dimethoxy-β-nitrostyrene.

- NIST. (n.d.). Phenol, 2-methoxy-.

- PubChem. (n.d.). 3-Methoxy-4-hydroxy-methyl-nitrostyrene.

- Rapid Communications in Mass Spectrometry. (2014). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 28(14), 1595-1604.

- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- Doc Brown's Chemistry. (n.d.). mass spectrum of phenol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H9NO4 | CID 672279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]